molecular formula C16H15N3O4S2 B6492701 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 941992-69-4

2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B6492701
CAS RN: 941992-69-4
M. Wt: 377.4 g/mol
InChI Key: OFNFOTVRKNKWNJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an ethanesulfonyl group, a phenyl ring, a thiophene ring, and a 1,3,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and heterocyclic rings. The 1,3,4-oxadiazole ring, for instance, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the ethanesulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanesulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been used in a variety of scientific studies, ranging from the analysis of enzyme activity to the study of gene expression. This compound has been used to study the activity of enzymes involved in the production of biologically active compounds, such as hormones, neurotransmitters, and toxins. This compound has also been used to study the effects of various drugs on gene expression. Additionally, this compound has been used to study the effects of environmental factors, such as temperature and pH, on biochemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is not completely understood. It is believed that this compound binds to specific proteins in the cell and modulates their activity. This binding is thought to result in changes in the activity of enzymes involved in the production of biologically active compounds, as well as changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate the activity of enzymes involved in the production of biologically active compounds, as well as gene expression. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound is highly versatile, making it suitable for a variety of scientific applications. However, this compound is not without its limitations. This compound is not as stable as some other compounds, and its effects can be unpredictable in some cases.

Future Directions

The potential future directions for 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide research are numerous. One possible direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to determine the mechanism of action of this compound and to identify potential new applications for this compound. Finally, further research could be done to develop more stable and predictable forms of this compound for use in laboratory experiments.

Synthesis Methods

2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of ethanesulfonyl chloride with 2-chloro-5-thiophen-1,3,4-oxadiazole. The reaction of these two compounds in the presence of a base, such as potassium carbonate, yields the desired product. This reaction is highly efficient and can be used to synthesize this compound in a relatively short period of time.

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-2-25(21,22)12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFOTVRKNKWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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